molecular formula C16H20N2O2 B11324208 N-(8-ethoxyquinolin-5-yl)-3-methylbutanamide

N-(8-ethoxyquinolin-5-yl)-3-methylbutanamide

Cat. No.: B11324208
M. Wt: 272.34 g/mol
InChI Key: DDIMJDCTBIGFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-ethoxyquinolin-5-yl)-3-methylbutanamide: is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of an ethoxy group attached to the quinoline ring and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8-ethoxyquinolin-5-yl)-3-methylbutanamide typically involves the reaction of 8-ethoxyquinoline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: N-(8-ethoxyquinolin-5-yl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a quinoline N-oxide derivative.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) under basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

N-(8-ethoxyquinolin-5-yl)-3-methylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison: N-(8-ethoxyquinolin-5-yl)-3-methylbutanamide is unique due to its specific butanamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-3-methylbutanamide

InChI

InChI=1S/C16H20N2O2/c1-4-20-14-8-7-13(18-15(19)10-11(2)3)12-6-5-9-17-16(12)14/h5-9,11H,4,10H2,1-3H3,(H,18,19)

InChI Key

DDIMJDCTBIGFQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)CC(C)C)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.